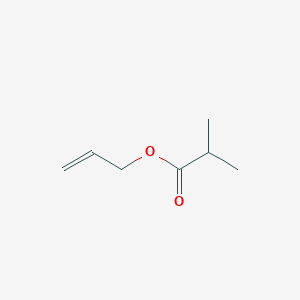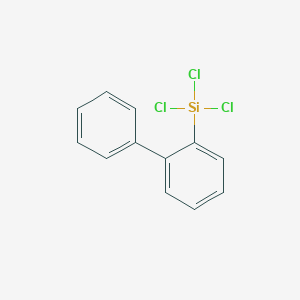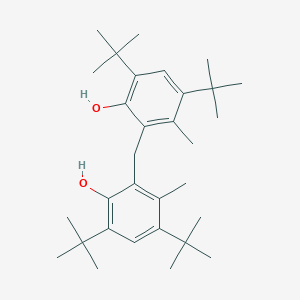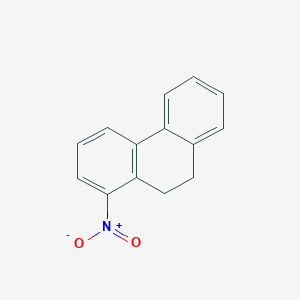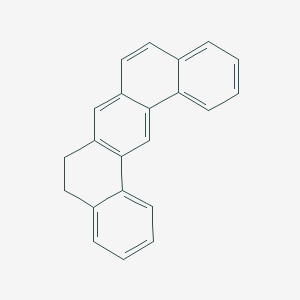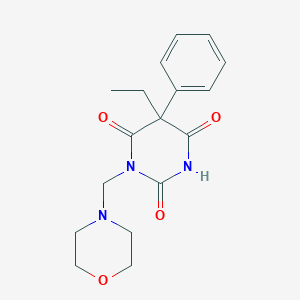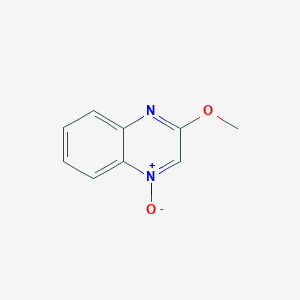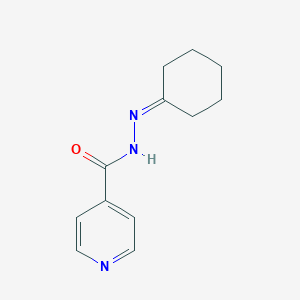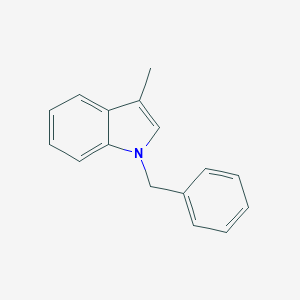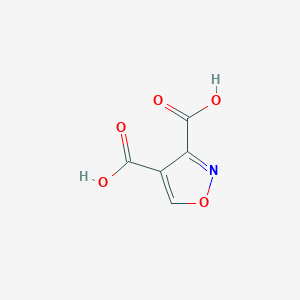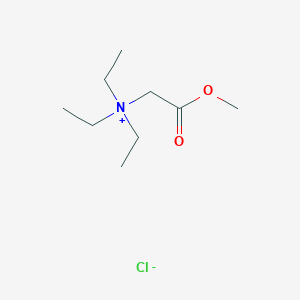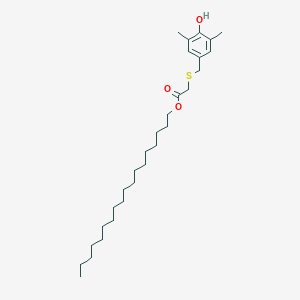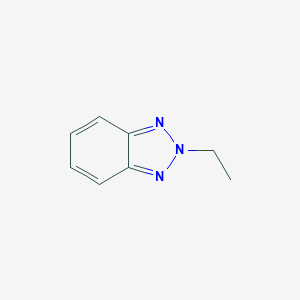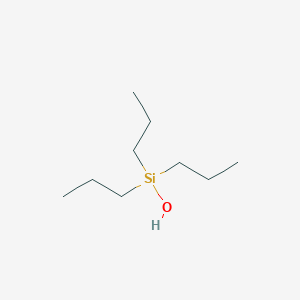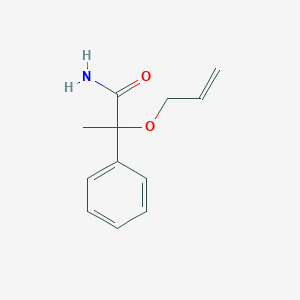
alpha-Allyloxyhydratropamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Allyloxyhydratropamide, also known as AAH, is a chemical compound that belongs to the class of hydratropamide derivatives. It is an important intermediate for the synthesis of various biologically active compounds, including antitumor agents, antiviral agents, and anti-inflammatory agents. AAH has attracted significant attention from researchers due to its unique properties and potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of alpha-Allyloxyhydratropamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation, viral replication, and inflammation. alpha-Allyloxyhydratropamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is thought to be the main mechanism behind its antitumor activity. alpha-Allyloxyhydratropamide has also been shown to inhibit the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV-1 and hepatitis B virus.
Biochemical and Physiological Effects
alpha-Allyloxyhydratropamide has been shown to have several biochemical and physiological effects on the body. It has been found to inhibit the production of certain cytokines, which are proteins that play a key role in the immune response. alpha-Allyloxyhydratropamide has also been shown to inhibit the activity of certain enzymes that are involved in the production of prostaglandins, which are lipid compounds that play a role in inflammation. In addition, alpha-Allyloxyhydratropamide has been found to induce the expression of certain genes that are involved in apoptosis and cell cycle regulation.
Avantages Et Limitations Des Expériences En Laboratoire
Alpha-Allyloxyhydratropamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. alpha-Allyloxyhydratropamide is also stable under a wide range of conditions, making it easy to handle and store. However, there are also some limitations to the use of alpha-Allyloxyhydratropamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, alpha-Allyloxyhydratropamide is not widely available, and obtaining it can be difficult and expensive.
Orientations Futures
There are several future directions for research on alpha-Allyloxyhydratropamide. One area of interest is the development of new antitumor agents based on the structure of alpha-Allyloxyhydratropamide. Researchers are also interested in exploring the potential applications of alpha-Allyloxyhydratropamide in the treatment of viral infections and inflammatory diseases. In addition, there is a need for further research into the mechanism of action of alpha-Allyloxyhydratropamide and its effects on the body. Overall, alpha-Allyloxyhydratropamide is a promising compound with significant potential for use in the development of new drugs and therapies.
Méthodes De Synthèse
Alpha-Allyloxyhydratropamide can be synthesized by the reaction of allyl alcohol with hydratropamide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in high yield and purity. The synthesis of alpha-Allyloxyhydratropamide is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Alpha-Allyloxyhydratropamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. alpha-Allyloxyhydratropamide has also been found to exhibit antiviral activity against HIV-1 and hepatitis B virus, making it a promising candidate for the development of antiviral agents. In addition, alpha-Allyloxyhydratropamide has been shown to possess anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
Numéro CAS |
19284-13-0 |
|---|---|
Nom du produit |
alpha-Allyloxyhydratropamide |
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
2-phenyl-2-prop-2-enoxypropanamide |
InChI |
InChI=1S/C12H15NO2/c1-3-9-15-12(2,11(13)14)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3,(H2,13,14) |
Clé InChI |
SEQVAKULKNLKNI-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C(=O)N)OCC=C |
SMILES canonique |
CC(C1=CC=CC=C1)(C(=O)N)OCC=C |
Autres numéros CAS |
19284-13-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



